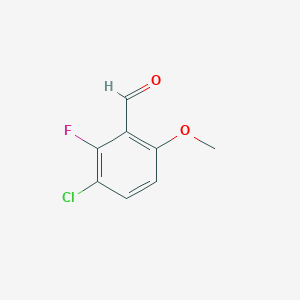

3-Chloro-2-fluoro-6-methoxybenzaldehyde

Description

This compound is commercially available with 99% purity and is marketed by suppliers such as CymitQuimica, with pricing tiers ranging from 132.00 €/100 mg to 1,066.00 €/5 g . Its molecular weight is approximately 214.22 g/mol, and it is typically supplied as a solid . Benzaldehyde derivatives like this are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, owing to their reactive aldehyde group and tunable electronic properties imparted by substituents.

Properties

IUPAC Name |

3-chloro-2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUYBJWIKBRXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279476 | |

| Record name | 3-Chloro-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398456-81-0 | |

| Record name | 3-Chloro-2-fluoro-6-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398456-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with appropriate halogenating agents and methoxylating reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 3-Chloro-2-fluoro-6-methoxybenzaldehyde may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-Chloro-2-fluoro-6-methoxybenzoic acid.

Reduction: Formation of 3-Chloro-2-fluoro-6-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-fluoro-6-methoxybenzaldehyde serves as a precursor in the development of pharmaceuticals. It is particularly useful in synthesizing compounds that inhibit specific protein kinases, which are crucial in cancer therapy. For example, derivatives of this compound have been investigated for their potential as selective inhibitors for pim kinases (PIM-1, PIM-2, PIM-3) involved in tumorigenesis.

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. It is employed in creating various substituted aromatic compounds, which are essential in developing new materials and chemicals. The ability to modify its structure allows chemists to explore new synthetic pathways and functionalize existing compounds effectively .

Analytical Chemistry

In analytical applications, this compound is used as a reagent for various assays. Its unique chemical properties allow it to act as a probe in biochemical assays, facilitating the study of enzyme-catalyzed reactions and interactions with biological molecules .

Material Science

The compound is also utilized in producing dyes, resins, and plastics due to its reactivity and ability to form stable bonds with other materials. Its role as a building block in polymer synthesis highlights its importance in material science .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of chlorine and fluorine atoms may enhance its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structural analogs of 3-Chloro-2-fluoro-6-methoxybenzaldehyde, highlighting differences in substituents, molecular formulas, and physical properties:

Biological Activity

3-Chloro-2-fluoro-6-methoxybenzaldehyde is a halogenated aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development, especially as an anticancer agent and in the modulation of neurotransmitter systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Composition

This compound has the following molecular structure:

- Chemical Formula: CHClFO

- Molecular Weight: 192.59 g/mol

- CAS Number: 146137-74-8

The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological properties.

Synthesis

The compound can be synthesized through various methods, including halogenation of methoxybenzaldehydes. Such synthetic pathways are crucial for producing derivatives that may enhance biological activity or selectivity.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics, which is essential for cell division. This mechanism results in cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent .

Case Study: Inhibition of Tumor Growth

A study involving various cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast and lung cancer cell lines, showcasing its potential as a broad-spectrum anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmitter systems. It has shown activity as a selective agonist for the 5-HT2C receptor subtype, which is implicated in mood regulation and appetite control. This activity suggests potential applications in treating disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Neuropharmacological | Agonism at 5-HT2C receptors | |

| Antimicrobial | Potential antibiotic properties |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound binds to the colchicine-binding site on tubulin, inhibiting polymerization and leading to mitotic arrest.

- Receptor Modulation : It selectively activates serotonin receptors, influencing neurotransmission pathways linked to mood and anxiety disorders.

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile of this compound. Toxicological studies indicate that it can cause skin irritation and eye damage upon contact but is not classified as a carcinogen based on current data . Long-term exposure effects remain under investigation, necessitating further research to establish comprehensive safety guidelines.

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-2-fluoro-6-methoxybenzaldehyde, and how can fluorination and methoxy group introduction be controlled?

Answer:

The synthesis of halogenated benzaldehydes typically involves sequential halogenation and functional group introduction. For example, fluorination via diazotization/azo elimination (as seen in 2-chloro-6-fluorobenzaldehyde synthesis ), followed by methoxy group introduction via nucleophilic substitution under basic conditions. Key parameters include temperature control (e.g., <0°C for diazotization) and stoichiometric ratios to minimize side reactions like over-halogenation. Use anhydrous solvents (e.g., DMF) for methoxy group stability .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar impurities. Recrystallization in ethanol/water mixtures (optimized for solubility differences) can further purify the compound. For halogenated analogs like 4-chloro-2-fluorobenzaldehyde, mp 46–49°C , melting point analysis validates purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Basic: How can spectroscopic methods (NMR, MS) distinguish this compound from its regioisomers?

Answer:

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons show coupling patterns dependent on substituent positions (e.g., para-fluoro groups split signals into doublets).

- ¹³C NMR : Carbonyl carbon at ~δ 190 ppm; fluorine and chlorine substituents cause distinct deshielding effects.

- MS : Molecular ion [M]+ at m/z 202 (C₈H₅ClFO₂) and fragmentation patterns (e.g., loss of CHO group at m/z 173) differentiate isomers .

Advanced: How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

The electron-withdrawing Cl and F groups activate the aldehyde position for nucleophilic attack, while the methoxy group (electron-donating) deactivates the ring. Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. For analogs like 2-fluoro-6-methoxybenzenesulfonamide, steric hindrance from substituents further modulates reactivity .

Advanced: What methodologies resolve contradictions in spectral data or crystallographic results for this compound?

Answer:

- Contradictory NMR peaks : Use 2D NMR (HSQC, HMBC) to confirm connectivity.

- Crystallographic ambiguity : Refine data using SHELX (e.g., SHELXL for small-molecule structures ). Validate against computed crystal packing (Mercury software).

- Mass spectrometry : High-resolution HRMS (ESI-TOF) confirms molecular formula, addressing isobaric interferences .

Advanced: How can computational modeling predict the biological activity or degradation pathways of this compound?

Answer:

- Pharmacokinetics : Use QSAR models to estimate logP (hydrophobicity) and metabolic stability. For analogs like 3-fluoro-4-hydroxybenzaldehyde derivatives, in silico docking (AutoDock Vina) identifies potential enzyme targets .

- Degradation : DFT simulations (Gaussian 09) model hydrolysis pathways under acidic/basic conditions, guided by substituent electronegativity .

Advanced: What are the challenges in using this compound as a precursor in multicomponent reactions?

Answer:

Competing reactions (e.g., aldol condensation vs. Ugi reaction) require careful control of catalysts and solvent polarity. For example, in Pd-catalyzed couplings, the methoxy group may coordinate metals, necessitating protecting groups (e.g., silylation). Monitor by in-situ IR for aldehyde consumption .

Advanced: How does X-ray crystallography with SHELX software aid in confirming the structure of derivatives?

Answer:

SHELXL refines positional and thermal parameters using high-resolution data. For halogenated benzaldehydes, anomalous scattering from Cl/F atoms improves phase determination. Compare experimental bond lengths/angles with Cambridge Structural Database entries to validate stereochemistry .

Advanced: What strategies mitigate toxicity risks during handling of this compound?

Answer:

- Safety protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects from aldehydes.

- Waste disposal : Quench with sodium bisulfite to neutralize reactive aldehyde groups.

- Monitoring : GC-MS detects airborne concentrations; refer to analogs like 2-chloro-4-fluoro-3-methylbenzonitrile for toxicity benchmarks .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways of this compound in pharmacological studies?

Answer:

Incorporate ¹³C at the aldehyde position via labeled sodium cyanoborohydride in reductive amination. LC-MS/MS traces labeled metabolites in vitro (e.g., liver microsomes). For fluorine-18 analogs, PET imaging quantifies biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.